methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenylformamido group
Preparation Methods
The synthesis of methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate involves multiple steps, starting with the preparation of the furan-2-carboxylate core. The synthetic route typically includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This step involves the reaction of hydrazides with carbon disulfide and subsequent cyclization.
Attachment of the phenylformamido group: This is usually done through a formylation reaction followed by amination.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
Methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenylformamido group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The phenylformamido group can form hydrogen bonds with active sites of enzymes, while the oxadiazole ring can interact with metal ions, inhibiting their catalytic activity. The furan ring provides a planar structure that facilitates stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar compounds include:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also features a furan ring and is studied for its antimycobacterial properties.
5-((4-chlorophenoxy)methyl)furan-2-carbaldehyde: This compound has a similar furan core and is used in various organic synthesis applications.
Methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is unique due to the presence of the oxadiazole ring and the phenylformamido group, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-23-16(22)13-8-7-12(24-13)10-26-17-20-19-14(25-17)9-18-15(21)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGIQNBOIAWHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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